

Spectroscopic Profile of Methyl 2-benzoylbenzoate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 2-benzoylbenzoate

Cat. No.: B1209535

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **methyl 2-benzoylbenzoate**, a key chemical intermediate. The data includes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into its molecular structure and chemical properties. This document is intended for researchers and scientists seeking detailed information for obtaining such spectra.

Molecular Structure

Methyl 2-benzoylbenzoate (C₁₅H₁₂O₃) possesses a molecular weight of 240.25 g/mol.^{[1][2][3][4]} Its structure consists of a methyl benzoate moiety

Caption: Molecular Structure of **Methyl 2-benzoylbenzoate**.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

2.1.1. ¹H NMR Data

The ¹H NMR spectrum of **methyl 2-benzoylbenzoate**, typically recorded in deuterated chloroform (CDCl₃) at 400 MHz, reveals distinct signals for the

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.10	d	1H	Aromatic H (ortho to ester)
~7.80 - 7.30	m	8H	Aromatic H (ortho to ketone)
3.65	s	3H	-OCH ₃

2.1.2. ¹³C NMR Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ) ppm	Assignment
~196.0	C=O (ketone)
~167.0	C=O (ester)
~140.0 - 127.0	Aromatic C
~52.5	-OCH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum is often recorded as a KBr disc or in a nujol mull.^[5]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3060	Weak	Aromatic C-H stretch
~2950	Weak	Aliphatic C-H stretch
~1720	Strong	C=O stretch (ester)
~1665	Strong	C=O stretch (ketone)
~1600, ~1450	Medium	Aromatic C=C stretch
~1270	Strong	C-O stretch (ester)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular structure.

2.3.1. Key Fragmentation Data

The electron ionization (EI) mass spectrum of **methyl 2-benzoylbenzoate** shows a molecular ion peak and several characteristic fragment ions.^[1]

m/z	Relative Intensity (%)	Assignment
240	Moderate	[M] ⁺ (Molecular Ion)
209	High	[M - OCH ₃] ⁺
181	Moderate	[M - COOCH ₃] ⁺
105	High	[C ₆ H ₅ CO] ⁺
77	High	[C ₆ H ₅] ⁺

```
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node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="black",
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```

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M [label="[C15H12O3]+\nm/z = 240"];
F1 [label="[C14H9O2]+\nm/z = 209"];
F2 [label="[C13H9O]+\nm/z = 181"];
F3 [label="[C7H5O]+\nm/z = 105"];
F4 [label="[C6H5]+\nm/z = 77"];
```

```
M -> F1 [label="- •OCH3"];
M -> F2 [label="- •COOCH3"];
F2 -> F3 [label="- C6H4"];
F3 -> F4 [label="- CO"];
}
```

Caption: Proposed MS Fragmentation of **Methyl 2-benzoylbenzoate**.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for organic compounds like **methyl 2-benzoylbenzoate**.

NMR Spectroscopy Acquisition

NMR Spectroscopy Experimental Workflow



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Caption: NMR Spectroscopy Experimental Workflow.

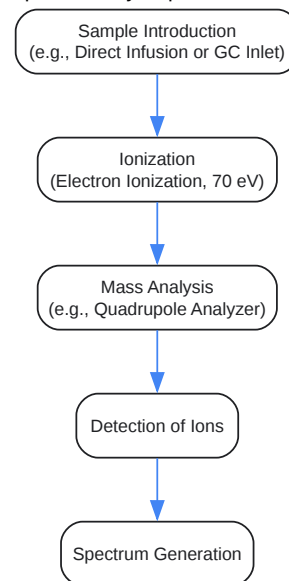
- Sample Preparation: Dissolve approximately 5-10 mg of **methyl 2-benzoylbenzoate** in about 0.6 mL of deuterated chloroform (CDCl_3) containing 1
- Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ^1H and ^{13}C NMR spectra on a 400 MHz (or higher) spectrometer.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and

IR Spectroscopy Acquisition

IR Spectroscopy Experimental Workflow



Mass Spectrometry Experimental Workflow

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